![molecular formula C7H5BrClN3 B13922190 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrrolopyrimidine core. It is widely used in various scientific research fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of a suitable precursor, such as ethyl 2-cyano-4,4-dimethoxybutanoate, with formamidine to form the pyrrolopyrimidine core.
Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-scale Cyclization: Using industrial-grade precursors and catalysts to form the pyrrolopyrimidine core.
Efficient Halogenation: Employing continuous flow reactors for halogenation to improve reaction efficiency and safety.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products
Substituted Pyrrolopyrimidines: Products with various functional groups replacing the halogens.
Oxidized Derivatives: Compounds with modified oxidation states.
Coupled Products: Larger molecules formed through coupling reactions.
Scientific Research Applications
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine
Uniqueness
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both bromine and chlorine atoms along with a methyl group, which imparts distinct chemical and biological properties. This combination of substituents enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3/c1-3-10-6(9)4-2-5(8)12-7(4)11-3/h2H,1H3,(H,10,11,12) |
InChI Key |
XVKRNRWULAHSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(N2)Br)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




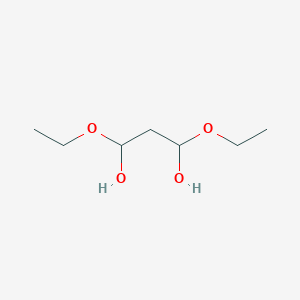
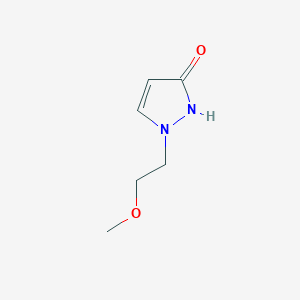

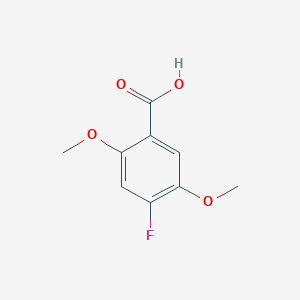
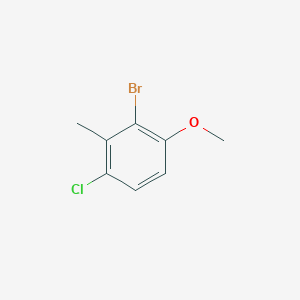
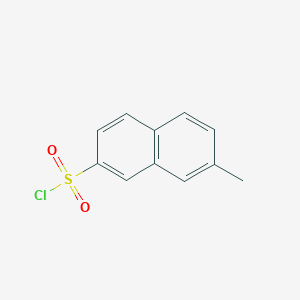
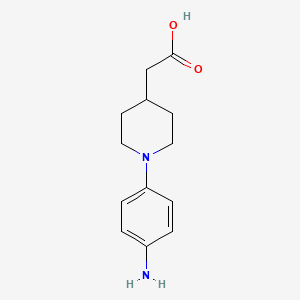
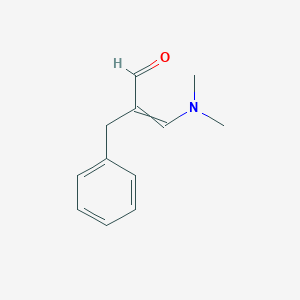
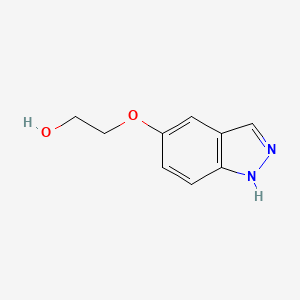
![3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
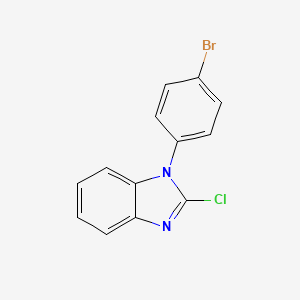
![5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13922178.png)
